5-(1-Biphenyl-4-yl-1h-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine
Description
5-(1-Biphenyl-4-yl-1H-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine (molecular formula: C₁₈H₁₅N₇, molecular weight: 329.36 g/mol) is a heterocyclic compound featuring a biphenyl-tetrazole moiety linked to a 4-methylpyrimidin-2-ylamine scaffold. This compound is cataloged by Shanghai PI Chemicals Ltd. (PI-22315) and is structurally distinct from other heterocyclic derivatives in its class, such as quinoline- or thiazole-based analogs .
Properties
IUPAC Name |
4-methyl-5-[1-(4-phenylphenyl)tetrazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7/c1-12-16(11-20-18(19)21-12)17-22-23-24-25(17)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBJQYJSMTZURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NN=NN2C3=CC=C(C=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385060 | |
| Record name | 4-methyl-5-[1-(4-phenylphenyl)tetrazol-5-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139393-42-3 | |
| Record name | 4-methyl-5-[1-(4-phenylphenyl)tetrazol-5-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(1-Biphenyl-4-yl-1H-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H21N5O
- Molecular Weight : 335.40 g/mol
- CAS Number : 914465-68-2
- IUPAC Name : N-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]pentanamide
The compound exhibits multiple mechanisms of action, primarily through its interaction with various biological targets:
- Angiotensin Converting Enzyme (ACE) Inhibition : Studies indicate that derivatives of this compound can inhibit ACE, which plays a crucial role in regulating blood pressure and fluid balance. This inhibition can lead to potential therapeutic applications in treating hypertension .
- Anti-inflammatory Activity : The compound has shown promising results in reducing inflammation through assays such as egg albumin denaturation inhibition and red blood cell membrane stabilization. These activities suggest potential applications in inflammatory diseases .
- Anti-proliferative Effects : Research indicates that certain derivatives can inhibit cell proliferation, which is critical in cancer therapy. The compound's structural features may enhance its ability to interact with cellular targets involved in growth regulation .
- Antifungal Activity : The compound has been tested for antifungal properties, demonstrating effectiveness against various fungal strains, thereby suggesting its utility in treating fungal infections .
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological profile of this compound:
Case Studies
- Hypertension Management : A study investigated the effectiveness of a derivative of this compound in hypertensive rat models, showing a marked reduction in blood pressure comparable to standard ACE inhibitors .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that the compound could significantly reduce cell viability and induce apoptosis, highlighting its potential as a chemotherapeutic agent .
- Inflammatory Disease Models : Animal models of inflammation treated with the compound showed reduced markers of inflammation and improved clinical scores compared to controls, supporting its use in inflammatory conditions .
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences and similarities between PI-22315 and related compounds from :
| Compound ID | Structure | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| PI-22315 | Biphenyl-tetrazole + pyrimidin-2-ylamine | C₁₈H₁₅N₇ | 329.36 | Tetrazole, pyrimidine, biphenyl |
| PI-22314 | Biphenyl-quinoline + carboxylic acid | C₂₂H₁₅NO₂ | 325.36 | Quinoline, carboxylic acid |
| PI-22316 | Biphenyl-thiazole + amine | C₁₅H₁₂N₂S | 252.33 | Thiazole, amine |
| PI-22321 | Bis-benzimidazole + sulfide | C₁₅H₁₂N₄S₂ | 312.41 | Benzimidazole, sulfide |
Key Observations :
- PI-22315 uniquely combines a tetrazole and pyrimidine, whereas PI-22314 (quinoline) and PI-22316 (thiazole) feature alternative aromatic systems. The tetrazole in PI-22315 may enhance metabolic stability compared to carboxylic acid (PI-22314) or thiazole (PI-22316) groups .
Physicochemical Properties
- Lipophilicity : The biphenyl group in PI-22315 likely increases lipophilicity compared to PI-22316 (thiazole) but reduces it relative to PI-22321 (bis-benzimidazole sulfide). This impacts bioavailability and blood-brain barrier penetration.
- Solubility: The tetrazole and pyrimidine groups in PI-22315 may improve aqueous solubility compared to PI-22314 (quinoline-carboxylic acid), which could form less soluble salts .
Q & A
Q. What are the optimized synthetic routes for 5-(1-Biphenyl-4-yl-1H-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step reactions involving cyclocondensation, halogenation, and coupling. For example, pyrazole intermediates are often prepared using cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under reflux in ethanol/water mixtures (4:1 v/v) . Subsequent halogenation with POCl₃ and DMF at 0–60°C introduces reactive sites for biphenyl-tetrazole coupling . Yield optimization requires precise stoichiometry (e.g., 4.00 equiv. POCl₃) and controlled temperature gradients. Characterization via IR and ¹H NMR confirms intermediate structures .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
Key techniques include:
- IR spectroscopy : Look for C=O stretches (~1628 cm⁻¹) and NH₂/NH vibrations (3285–3100 cm⁻¹) to confirm amine and tetrazole groups .
- ¹H NMR : Peaks at δ 4.51 (NH₂), δ 7.3–8.2 (biphenyl aromatic protons), and δ 2.5 (CH₃ of pyrimidine) are diagnostic .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and substituent stability .
Q. How does solvent polarity affect the solubility and stability of this compound during in vitro assays?
The compound shows moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its aromatic and heterocyclic moieties. Stability studies in ethanol/water (4:1) at reflux suggest hydrolytic resistance, but prolonged exposure to acidic/basic conditions may degrade the tetrazole ring . Pre-formulation studies should include pH-dependent stability assays (pH 1–9) and UV-Vis monitoring of degradation products .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., COX-2 inhibition vs. kinase targeting)?
Discrepancies arise from assay-specific conditions (e.g., enzyme isoform selectivity, cell line variability). To address this:
- Perform competitive binding assays with radiolabeled ligands (e.g., ³H-NS-398 for COX-2) .
- Use molecular docking (AutoDock Vina ) to compare binding affinities against COX-2 (PDB: 1PXX) and kinase targets (e.g., EGFR, PDB: 1M17). Focus on tetrazole-pyrimidine interactions with catalytic residues .
- Validate findings with knockout cell lines (e.g., COX-2⁻/−) to isolate target-specific effects .
Q. How can researchers design in vivo pharmacokinetic studies to evaluate blood-brain barrier (BBB) penetration?
- LogP determination : Experimental LogP (e.g., shake-flask method) predicts passive diffusion. Tetrazole groups may reduce LogP, limiting BBB penetration .
- P-glycoprotein inhibition assays : Co-administer with verapamil to assess efflux transporter involvement .
- Microdialysis in rodent models : Measure compound levels in cerebrospinal fluid (CSF) post-IV administration .
Q. What computational methods predict metabolite formation and potential toxicity?
- In silico metabolism : Use Schrödinger’s ADMET Predictor or MetaSite to identify cytochrome P450 (CYP3A4/2D6) oxidation sites .
- Reactive metabolite screening : Glutathione (GSH) trapping assays coupled with LC-MS/MS detect electrophilic intermediates (e.g., quinone-imines) .
- Toxicity endpoints : Ames test (mutagenicity) and hERG channel inhibition assays (cardiotoxicity) are critical for preclinical profiling .
Methodological Notes
- Synthesis scale-up : Replace POCl₃ with safer agents (e.g., TMSCl) for large-scale reactions .
- Crystallography : Co-crystallize with target proteins (e.g., COX-2) using hanging-drop vapor diffusion for structural insights .
- Data validation : Cross-reference NMR/IR data with PubChem entries (CID: [compound-specific]) to confirm purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
